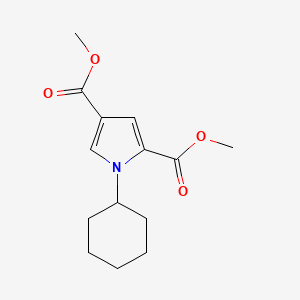Dimethyl 1-cyclohexyl-1H-pyrrole-2,4-dicarboxylate
CAS No.: 919989-53-0
Cat. No.: VC16931790
Molecular Formula: C14H19NO4
Molecular Weight: 265.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 919989-53-0 |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.30 g/mol |
| IUPAC Name | dimethyl 1-cyclohexylpyrrole-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C14H19NO4/c1-18-13(16)10-8-12(14(17)19-2)15(9-10)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
| Standard InChI Key | RMDWQANWOHXZER-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CN1C2CCCCC2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrrole-2,4-dicarboxylate family, distinguished by its substitution pattern:
-
Pyrrole core: A five-membered aromatic ring with nitrogen at position 1.
-
Substituents:
-
Two methoxycarbonyl (-COOCH₃) groups at positions 2 and 4.
-
A cyclohexyl group (-C₆H₁₁) at position 1, conferring steric bulk and lipophilicity.
-
The molecular formula is C₁₄H₁₉NO₄, with a calculated molecular weight of 265.31 g/mol (extrapolated from dimethyl pyrrole-2,4-dicarboxylate derivatives) .
Spectroscopic and Computational Data
While experimental NMR or IR spectra for this compound are unavailable, analogs such as dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS 2818-07-7) provide reference points :
-
¹H NMR: Peaks for pyrrole protons typically appear between δ 6.5–7.5 ppm, with methyl ester groups near δ 3.6–3.8 ppm.
-
¹³C NMR: Carbonyl carbons resonate around δ 160–165 ppm, while aromatic carbons fall within δ 110–130 ppm .
The cyclohexyl group is expected to introduce distinct signals:
-
Cyclohexyl protons: δ 1.0–2.5 ppm (multiplet).
-
Cyclohexyl carbons: δ 20–35 ppm (CH₂) and δ 40–50 ppm (quaternary C) .
Synthetic Methodologies
General Synthesis of Pyrrole Dicarboxylates
The synthesis of dimethyl 1-substituted pyrrole-2,4-dicarboxylates typically follows a multi-step protocol:
-
Pyrrole Ring Formation:
-
Functionalization at Position 1:
-
Esterification:
Case Study: Synthesis of Lycogarubin C Analogs
A recent study demonstrated the synthesis of dimethyl 3,4-di(1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylate (lycogarubin C) via:
-
Condensation of indole-3-carboxaldehyde with hydantoin.
-
Alkaline hydrolysis followed by methyl esterification using methyl iodide and DBU .
Adapting this methodology, the cyclohexyl variant could be synthesized by substituting indole derivatives with cyclohexylamine precursors during the alkylation step .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to ester functionalities. Limited solubility in water (estimated logP ≈ 2.5) .
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, yielding the dicarboxylic acid.
Thermal Behavior
-
Melting Point: Analogous compounds (e.g., dimethyl 1H-pyrrole-2,4-dicarboxylate) exhibit melting points between 146–235°C . The cyclohexyl group may lower the melting point due to reduced crystallinity.
Comparative Analysis with Analogous Compounds
Challenges and Future Directions
-
Synthetic Optimization: Developing regioselective methods for cyclohexyl introduction without side reactions.
-
Biological Screening: Prioritizing in vitro assays against cancer cell lines and microbial pathogens.
-
Computational Modeling: DFT studies to predict binding affinities with biological targets (e.g., kinases).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume